molecular formula C39H70O3 B14609239 3,4-Bis(hexadecyloxy)benzaldehyde CAS No. 60273-43-0

3,4-Bis(hexadecyloxy)benzaldehyde

Cat. No.: B14609239
CAS No.: 60273-43-0
M. Wt: 587.0 g/mol
InChI Key: HYFJCXYGCACGDN-UHFFFAOYSA-N
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Description

3,4-Bis(hexadecyloxy)benzaldehyde: is an organic compound with the molecular formula C39H70O3 It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with hexadecyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(hexadecyloxy)benzaldehyde typically involves the alkylation of 3,4-dihydroxybenzaldehyde with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3,4-Dihydroxybenzaldehyde+2Hexadecyl bromideK2CO3,DMFThis compound\text{3,4-Dihydroxybenzaldehyde} + 2 \text{Hexadecyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3,4-Dihydroxybenzaldehyde+2Hexadecyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(hexadecyloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hexadecyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: 3,4-Bis(hexadecyloxy)benzoic acid.

    Reduction: 3,4-Bis(hexadecyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Bis(hexadecyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other functional materials.

Mechanism of Action

The mechanism of action of 3,4-Bis(hexadecyloxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde group and hexadecyloxy substituents. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modulating their activity and function.

Comparison with Similar Compounds

  • 3,4-Bis(benzyloxy)benzaldehyde
  • 3,4-Bis(octadecyloxy)benzaldehyde
  • 3,4-Bis(decyloxy)benzaldehyde

Comparison:

  • 3,4-Bis(hexadecyloxy)benzaldehyde vs. 3,4-Bis(benzyloxy)benzaldehyde : The hexadecyloxy groups provide greater hydrophobicity compared to the benzyloxy groups, which can influence the compound’s solubility and reactivity.
  • This compound vs. 3,4-Bis(octadecyloxy)benzaldehyde : The difference in the length of the alkyl chains (hexadecyl vs. octadecyl) can affect the compound’s physical properties, such as melting point and viscosity.
  • This compound vs. 3,4-Bis(decyloxy)benzaldehyde : Similar to the comparison with octadecyloxy, the length of the alkyl chains plays a crucial role in determining the compound’s characteristics and potential applications.

Properties

CAS No.

60273-43-0

Molecular Formula

C39H70O3

Molecular Weight

587.0 g/mol

IUPAC Name

3,4-dihexadecoxybenzaldehyde

InChI

InChI=1S/C39H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-38-32-31-37(36-40)35-39(38)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34H2,1-2H3

InChI Key

HYFJCXYGCACGDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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